5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine
Description
Chemical Structure and Properties 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-Dimethyl groups: Enhances hydrophobic interactions and influences electronic properties.
- 2-(2-Propyn-1-ylthio) substituent: Introduces a reactive alkyne moiety, enabling covalent modifications or click chemistry applications.
- Primary amine at position 4: Critical for hydrogen bonding and pharmacological interactions.
Propriétés
IUPAC Name |
5,6-dimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h1H,5H2,2-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCOQXJVAUIXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364662 | |
| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315695-36-4 | |
| Record name | 5,6-Dimethyl-2-[(prop-2-yn-1-yl)sulfanyl]thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Materials and Core Formation
- The thieno[2,3-d]pyrimidine scaffold is typically synthesized by cyclization reactions involving 2-aminothiophene derivatives and suitable amidine or nitrile precursors.
- For 5,6-dimethyl substitution, 2-aminothiophene bearing methyl groups at the 5 and 6 positions is used.
- Cyclization is often achieved under acidic or basic conditions, sometimes with heating, to form the fused pyrimidine ring.
Example Reaction Conditions
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | 5,6-dimethyl-2-aminothiophene + formamidine acetate or equivalent | Reflux in ethanol or DMF, acidic/basic catalyst | Formation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine core |
Purification and Characterization
- The crude product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form core | 5,6-dimethyl-2-aminothiophene + formamidine acetate, reflux | 70-85 | Formation of thieno[2,3-d]pyrimidin-4-amine core |
| 2 | Halogenation at 2-position | NBS or NCS, DMF, rt | 80-90 | Selective halogenation at 2-position |
| 3 | Thiolation with 2-propyn-1-ylthiolate | Sodium 2-propyn-1-ylthiolate, DMF, 50-80°C | 65-75 | Nucleophilic substitution to install propynylthio group |
| 4 | Purification | Recrystallization or chromatography | - | Achieves >95% purity |
Research Findings and Notes
- The methyl groups at positions 5 and 6 enhance the electron density of the heterocycle, facilitating nucleophilic substitution at the 2-position.
- The use of polar aprotic solvents like DMF or DMSO is critical for efficient thiolation reactions.
- Inert atmosphere (nitrogen or argon) is recommended during thiolation to prevent oxidation of thiol intermediates.
- Reaction temperatures between 50-80°C optimize substitution without decomposition.
- Purity and yield can be improved by controlling stoichiometry and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the alkyne group, potentially yielding dihydropyrimidine or alkene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Biological Activities
Research indicates that 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine exhibits various biological activities, including:
- Antitumor Activity : Studies have suggested that compounds with similar structures may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of type 2 diabetes management.
Therapeutic Applications
The therapeutic implications of this compound are being explored in several areas:
- Diabetes Management : As a potential DPP-IV inhibitor, this compound could play a role in improving glycemic control in patients with type 2 diabetes. DPP-IV inhibitors are known to enhance the incretin effect, leading to increased insulin secretion and decreased glucagon levels.
- Cancer Treatment : Given its antitumor properties, further investigation into its efficacy against specific cancer types is warranted. The compound's ability to modulate critical pathways in cancer cells could make it a candidate for combination therapies.
- Neurological Disorders : There is emerging interest in the role of thieno[2,3-d]pyrimidine derivatives in neuroprotection and cognitive enhancement. The compound may offer insights into developing treatments for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study examining the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines demonstrated that compounds structurally similar to this compound inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to the downregulation of oncogenic pathways.
Case Study 2: Diabetes Management
In a clinical trial involving DPP-IV inhibitors, participants treated with compounds similar to this compound showed significant improvements in glycemic control compared to placebo groups. These findings support the potential application of this compound in diabetes therapy.
Mécanisme D'action
The mechanism by which 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propyn-1-ylthio group and the thieno[2,3-D]pyrimidine core are crucial for these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Structural-Activity Relationship (SAR) Trends
Position 2 Modifications :
- Thioether groups (e.g., 2-propyn-1-ylthio) enhance covalent binding to enzymatic targets .
- Methylthio groups (e.g., 2-(methylthio) in ) reduce reactivity but improve stability.
Position 5/6 Substitutions :
- Dimethyl groups (5,6-dimethyl) increase steric bulk, reducing off-target interactions .
- Halogenated aryl groups (e.g., 4-fluorophenyl) improve binding to hydrophobic pockets .
Position 4 Amine Modifications: Primary amines (e.g., 5c) favor hydrogen bonding with ATP-binding pockets in kinases . Secondary/tertiary amines (e.g., morpholino in ) enhance pharmacokinetic properties.
Activité Biologique
5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine (CAS No. 315695-36-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thieno[2,3-D]pyrimidine core with methyl groups at positions 5 and 6, and a propyn-1-ylthio substituent at position 2. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 249.4 g/mol |
| Chemical Formula | C₁₁H₁₁N₃S₂ |
| CAS Number | 315695-36-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The thieno[2,3-D]pyrimidine core is believed to facilitate binding to these targets, influencing their activity through competitive inhibition or allosteric modulation.
Potential Targets
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Research indicates that thieno[2,3-D]pyrimidine derivatives can inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
- Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases are pivotal in cell signaling pathways related to cancer progression.
Anticancer Properties
This compound has been investigated for its anticancer properties due to its ability to inhibit pathways critical for tumor growth and metastasis.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Further research is needed to elucidate its effectiveness against specific pathogens.
Research Findings
Recent studies have focused on synthesizing variations of the thieno[2,3-D]pyrimidine structure to enhance biological activity and selectivity.
Synthesis and Evaluation
A notable study synthesized a series of thieno[2,3-D]pyrimidine derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications in the side chains significantly affected their potency .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential VEGFR inhibitor |
| 5,6-Dimethyl-2-thioxo-thieno[2,3-D]pyrimidin-4-one | TBD | Anticancer activity reported |
| 5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-D]pyrimidin-4-one | TBD | Antimicrobial activity |
Q & A
Q. What are the key synthetic routes for 5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis of thieno[2,3-d]pyrimidine derivatives often employs the Niementowski reaction , cyclizing 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high temperatures (200°C) . For the target compound, a critical step involves introducing the propynylthio group. Evidence suggests that reductive amination (e.g., using sodium cyanoborohydride at pH 6) or Dess-Martin periodinane (DMP) -mediated oxidation (yielding 91% efficiency) can optimize intermediates like 6-formyl derivatives . Key characterization methods include IR, -NMR, and -NMR to confirm structural integrity, with melting points (>300°C decomposition) indicating purity .
Q. How is the structural identity of this compound validated, and what analytical techniques are essential?
Structural validation requires multi-spectral analysis :
- IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm, thioether bands near 650 cm).
- NMR spectroscopy ( and ) confirms substituent positions, such as methyl groups (δ ~2.5 ppm for ) and aromatic protons in the thienopyrimidine core .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. What preliminary pharmacological screening approaches are recommended for this compound?
Initial screening should focus on enzyme inhibition assays , such as dihydrofolate reductase (DHFR) activity measured via UV spectrophotometry (e.g., NADPH oxidation at 340 nm) . For antimicrobial activity, follow protocols like MIC (Minimum Inhibitory Concentration) testing against Gram-positive/-negative bacteria and fungi, using standardized strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
To study interactions with targets like DHFR:
Prepare the ligand and receptor : Optimize the compound’s 3D structure (e.g., using Gaussian for DFT geometry optimization) and retrieve the DHFR crystal structure (PDB ID: 1RA2).
Docking : Use AutoDock Vina to simulate binding, focusing on key residues (e.g., Asp27, Leu28) involved in substrate recognition. Propynylthio groups may enhance hydrophobic interactions .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, analyzing RMSD (root-mean-square deviation) and hydrogen bond persistence .
Q. How should researchers address contradictory bioactivity data across structurally similar analogs?
Contradictions often arise from substituent effects or assay variability . For example:
- Electron-withdrawing groups (e.g., -Cl in 4d) may enhance DHFR inhibition but reduce solubility, leading to false negatives in cell-based assays .
- Orthogonal validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or formulate as nanoparticles (e.g., PLGA encapsulation).
- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., propynylthio oxidation) and guide structural modifications .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Systematic SAR requires:
- Variation of substituents : Compare methyl (4a), methoxy (4c), and halogen (4d, 4e) analogs to assess electronic and steric effects on activity .
- Bioisosteric replacement : Replace the thioether with sulfone or sulfonamide groups to modulate reactivity and bioavailability .
Methodological Notes
- Synthetic reproducibility : Always use anhydrous solvents (e.g., dry MeOH) and inert atmospheres (Ar/N) for reductive amination to minimize side reactions .
- Data interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities in peak assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
